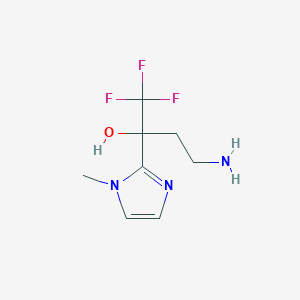
4-氨基-1,1,1-三氟-2-(1-甲基-1H-咪唑-2-基)丁烷-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol is a chemical compound with the molecular formula C8H12F3N3O and a molecular weight of 223.2 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature and is stored under standard conditions .
科学研究应用
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol has several applications in scientific research:
准备方法
The synthesis of 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol involves multiple steps. One common method includes the reaction of trifluoroacetone with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and is conducted in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
化学反应分析
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol undergoes various chemical reactions, including:
作用机制
The mechanism of action of 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biochemical pathways . The imidazole ring is known to interact with metal ions and other cofactors, further influencing its biological activity .
相似化合物的比较
Similar compounds to 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol include:
4-amino-1,1,1-trifluoro-2-(1H-imidazol-2-yl)butan-2-ol: Lacks the methyl group on the imidazole ring, which may affect its binding properties.
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol: Has a shorter carbon chain, influencing its solubility and reactivity.
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)pentan-2-ol: Contains a longer carbon chain, which may enhance its hydrophobic interactions.
These comparisons highlight the unique structural features of 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol that contribute to its specific chemical and biological properties.
生物活性
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol (CAS Number: 929971-55-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and an imidazole moiety, which are known to influence biological activity significantly. Its molecular formula is C8H12F3N3O with a molecular weight of 223.2 g/mol.
Antimicrobial Properties
Research indicates that compounds with imidazole rings exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and subsequently its efficacy against various pathogens.
Anticancer Activity
Preliminary studies suggest that 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been observed, particularly through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis via caspase activation |
| HCT-116 | 13.6 | Cell cycle arrest at G1 phase |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound appears to activate caspases, which are crucial for the apoptotic process.
- Cell Cycle Arrest : Flow cytometry analyses have shown that it can induce cell cycle arrest in the G1 phase in certain cancer cell lines.
- Hydrophobic Interactions : Molecular docking studies suggest that strong hydrophobic interactions between the compound and receptor proteins may enhance its binding affinity and biological effectiveness.
Study on Anticancer Effects
A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
Study on Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting potential as an antibiotic agent.
属性
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(1-methylimidazol-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O/c1-14-5-4-13-6(14)7(15,2-3-12)8(9,10)11/h4-5,15H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEKIPLBGOZGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CCN)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














